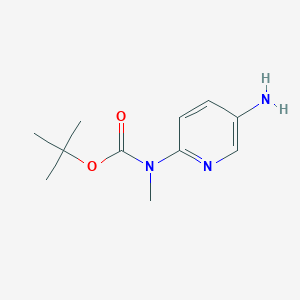![molecular formula C8H9NO B153099 3,4-dihydro-1H-pyrano[4,3-c]pyridine CAS No. 126474-06-4](/img/structure/B153099.png)
3,4-dihydro-1H-pyrano[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-pyrano[4,3-c]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-pyrano[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyridine ring. For example, the reaction of 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4(2H)-ones . Another approach involves the use of acetic anhydride and perchloric acid to prepare pyrylium salts, which can be further utilized in the synthesis of pyrrolo[3,4-c]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene under reflux conditions can be used to oxidize this compound.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrano[3,4-c]pyridines with various functional groups, while substitution reactions can introduce amino, hydrazino, or other substituents into the ring system .
Scientific Research Applications
3,4-Dihydro-1H-pyrano[4,3-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-pyrano[4,3-c]pyridine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The antitumor activity is believed to result from the compound’s ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
3,4-Dihydro-1H-pyrano[4,3-c]pyridine can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines . These compounds share a similar fused ring system but differ in the specific heteroatoms and functional groups present. The unique structural features of this compound, such as the presence of both pyridine and pyran rings, contribute to its distinct chemical reactivity and biological activity.
List of Similar Compounds
- Pyrano[3,4-c]pyrroles
- Pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines
- Pyrazolo[3,4-b]pyridines
Properties
IUPAC Name |
3,4-dihydro-1H-pyrano[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-9-5-7-2-4-10-6-8(1)7/h1,3,5H,2,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUQIRGOEBUDFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














